6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline
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Overview
Description
6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline is a heterocyclic compound with the molecular formula C15H8F3N3. It features a benzimidazole ring fused to a quinazoline ring, with a trifluoromethyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzimidazole with 2-chloro-6-(trifluoromethyl)quinazoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced benzimidazoloquinazolines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for anticancer and anti-inflammatory drugs due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or interfere with cell wall synthesis. In anticancer research, it might inhibit specific kinases or disrupt DNA replication .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a simpler structure, lacking the benzimidazole and trifluoromethyl groups.
Benzimidazole: Another parent compound, simpler and lacking the quinazoline ring.
6-(Trifluoromethyl)quinazoline: Similar but lacks the benzimidazole ring.
Uniqueness
6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline is unique due to the combination of the benzimidazole and quinazoline rings, along with the electron-withdrawing trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(trifluoromethyl)benzimidazolo[1,2-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3/c16-15(17,18)14-20-10-6-2-1-5-9(10)13-19-11-7-3-4-8-12(11)21(13)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFQPQOHQSKMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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